molecular formula C14H17ClF2N2O B5712290 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine

Cat. No. B5712290
M. Wt: 302.75 g/mol
InChI Key: BDLCGOPEILPTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its ability to bind to certain receptors in the body, which can lead to various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine involves its ability to bind to certain receptors in the body. Specifically, this compound has been shown to bind to the 5-HT1A receptor, which is a subtype of the serotonin receptor. This binding leads to the activation of the receptor, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The binding of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine to the 5-HT1A receptor can lead to various biochemical and physiological effects. Some of these effects include the modulation of neurotransmitter release, the regulation of mood, and the reduction of anxiety and depression symptoms. This compound has also been shown to have potential antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine in lab experiments is its ability to bind specifically to the 5-HT1A receptor. This specificity allows for more targeted research on the effects of this compound. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which can confound the results of the experiment.

Future Directions

For research on this compound include further investigation of its potential as an antidepressant, anxiolytic, and antipsychotic agent, as well as its potential for use in the treatment of other disorders.

Synthesis Methods

The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine involves several steps. The first step involves the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with thionyl chloride to form 2-chloro-5,6-difluoro-3-methylbenzoyl chloride. This is followed by the reaction of the benzoyl chloride with 4-ethylpiperazine to form the final product. The yield of this synthesis method is relatively high, making it a practical method for producing this compound.

Scientific Research Applications

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-ethylpiperazine has been the subject of several scientific research studies due to its potential applications in the field of medicine. This compound has been shown to have the ability to bind to certain receptors in the body, which can lead to various biochemical and physiological effects. Some of the research applications of this compound include its potential use as an antidepressant, anxiolytic, and antipsychotic agent.

properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O/c1-3-18-4-6-19(7-5-18)14(20)11-12(15)9(2)8-10(16)13(11)17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLCGOPEILPTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C(=CC(=C2F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5,6-difluoro-3-methylphenyl)-(4-ethylpiperazin-1-yl)methanone

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